molecular formula C13H20N2O B5705072 N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide

N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide

Cat. No. B5705072
M. Wt: 220.31 g/mol
InChI Key: YABQBRBEHRIXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide, commonly known as DMAB, is a chemical compound that belongs to the class of tertiary amides. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

DMAB works by binding to specific sites on proteins and other biomolecules, causing a change in their fluorescent properties. This change in fluorescence can be measured and used to determine the binding affinity and kinetics of the interaction between DMAB and the biomolecule of interest.
Biochemical and Physiological Effects:
DMAB has been shown to have minimal toxicity and is considered safe for use in scientific research. It does not affect the structure or function of proteins and other biomolecules, making it an ideal fluorescent probe for studying their behavior in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using DMAB in lab experiments include its high sensitivity, selectivity, and versatility. It can be used to study a wide range of biomolecules and biological processes, and its fluorescence properties can be easily measured using standard laboratory equipment. However, DMAB has some limitations, such as its susceptibility to photobleaching and its potential interference with other fluorescent probes or dyes.

Future Directions

There are several potential future directions for DMAB research, including the development of new fluorescent probes based on DMAB, the optimization of its synthesis and purification methods, and the exploration of its applications in new fields such as drug discovery and medical imaging. Additionally, further research is needed to fully understand the mechanism of action of DMAB and its potential effects on biological systems.

Synthesis Methods

DMAB can be synthesized by the reaction of 2,5-dimethylbenzoic acid with N,N-dimethylethylenediamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DMAB has been extensively used in scientific research as a fluorescent probe for detecting protein conformational changes, monitoring enzyme activity, and studying protein-ligand interactions. It has also been used as a fluorescent labeling reagent for DNA and RNA, as well as a pH-sensitive fluorescent dye for imaging intracellular pH changes.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-5-6-11(2)12(9-10)13(16)14-7-8-15(3)4/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQBRBEHRIXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.